molecular formula C23H23NO3 B2724167 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide CAS No. 923179-07-1

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide

Cat. No.: B2724167
CAS No.: 923179-07-1
M. Wt: 361.441
InChI Key: OOTQFASSBCJTOD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a synthetic organic compound that features a benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. The benzofuran core can then be functionalized to introduce the benzoyl and methyl groups at the appropriate positions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a cyclohexanecarboxamide moiety makes it a versatile compound for various applications .

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies, highlighting mechanisms of action, case studies, and relevant data.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties.

Apoptosis Induction

Research indicates that this compound can activate apoptotic pathways in various cancer cell lines, particularly K562 cells (a human leukemia cell line). The mechanism involves:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in a time-dependent manner, leading to mitochondrial dysfunction.
  • Caspase Activation : It significantly enhances the activity of caspases 3 and 7, which are crucial for the execution phase of apoptosis. For instance, after 48 hours of exposure, a 2.31-fold increase in caspase activity was observed, indicating strong pro-apoptotic effects .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting that it could be a candidate for further development as an antimicrobial agent .

3. Research Findings and Case Studies

Study Overview : A recent study evaluated the biological effects of several benzofuran derivatives, including this compound.

CompoundCell LineApoptosis InductionMIC (µg/mL)
This compoundK562Strong (2.31-fold increase in caspase activity after 48h)16 - 64
Other Benzofuran DerivativeK562ModerateNot specified

Case Study : In a controlled laboratory setting, K562 cells were treated with varying concentrations of the compound. Flow cytometry analyses revealed significant changes in phosphatidylserine distribution, a hallmark of early apoptosis. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in leukemia treatment .

4. Conclusion

The compound this compound exhibits promising biological activities characterized by its ability to induce apoptosis in cancer cells and moderate antibacterial effects. Further research is warranted to explore its full therapeutic potential and mechanisms involved.

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQFASSBCJTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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